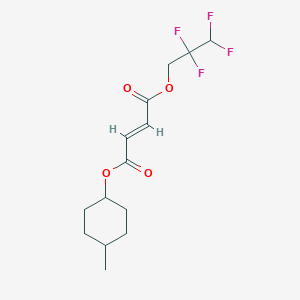
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, also known as MCTFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is not fully understood, but it is believed to involve the interaction of the compound with specific target molecules in cells or tissues. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to bind to proteins such as albumin and alpha-1-acid glycoprotein, which may affect their function and distribution in the body.
Biochemical and Physiological Effects
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In vitro studies have demonstrated that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the main advantages of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its versatility as a building block for the synthesis of various functional materials. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be easily modified to introduce different functional groups or conjugated systems, which can be tailored for specific applications. However, one of the limitations of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its relatively low solubility in common organic solvents, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, including the development of new synthetic methods for the compound and its derivatives, the exploration of its potential applications in biomedical engineering and drug delivery, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate in vivo, as well as its potential environmental impact.
合成法
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be synthesized through a reaction between 4-methylcyclohexanone and 2,2,3,3-tetrafluoropropyl acrylate in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by a dehydration step to form the final product.
科学的研究の応用
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been widely studied for its potential applications in various fields, including organic electronics, materials science, and chemical biology. In organic electronics, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a building block for the synthesis of conjugated polymers with high charge mobility and stability. In materials science, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been incorporated into polymer matrices to improve their mechanical and thermal properties. In chemical biology, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a tool to study protein-ligand interactions and enzyme kinetics.
特性
IUPAC Name |
4-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) (E)-but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4O4/c1-9-2-4-10(5-3-9)22-12(20)7-6-11(19)21-8-14(17,18)13(15)16/h6-7,9-10,13H,2-5,8H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZXMVMFSEAOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C=CC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)OC(=O)/C=C/C(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)


![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)

![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)